

"confirming on-target effects of Protein kinase inhibitor 5"

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Compound of Interest

Compound Name: Protein kinase inhibitor 5

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On-Target Efficacy of ERK5 Inhibition: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.^[1] Distinct from the well-studied ERK1/2 pathway, the ERK5 signaling axis is implicated in a variety of fundamental cellular processes, including proliferation, differentiation, and survival.^[2] Dysregulation of the ERK5 pathway has been linked to various pathologies, particularly cancer, making it a compelling target for therapeutic intervention.

This guide provides a comparative analysis of small molecule inhibitors targeting the ERK5 pathway, with a focus on direct ERK5 inhibitors and their alternatives, such as MEK5 inhibitors. We present key performance data, detailed experimental protocols for validating on-target effects, and visual representations of the associated signaling pathways and experimental workflows.

Comparative Analysis of ERK5 Pathway Inhibitors

The table below summarizes the in vitro potency of selected small molecule inhibitors targeting ERK5 and its upstream activator, MEK5. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

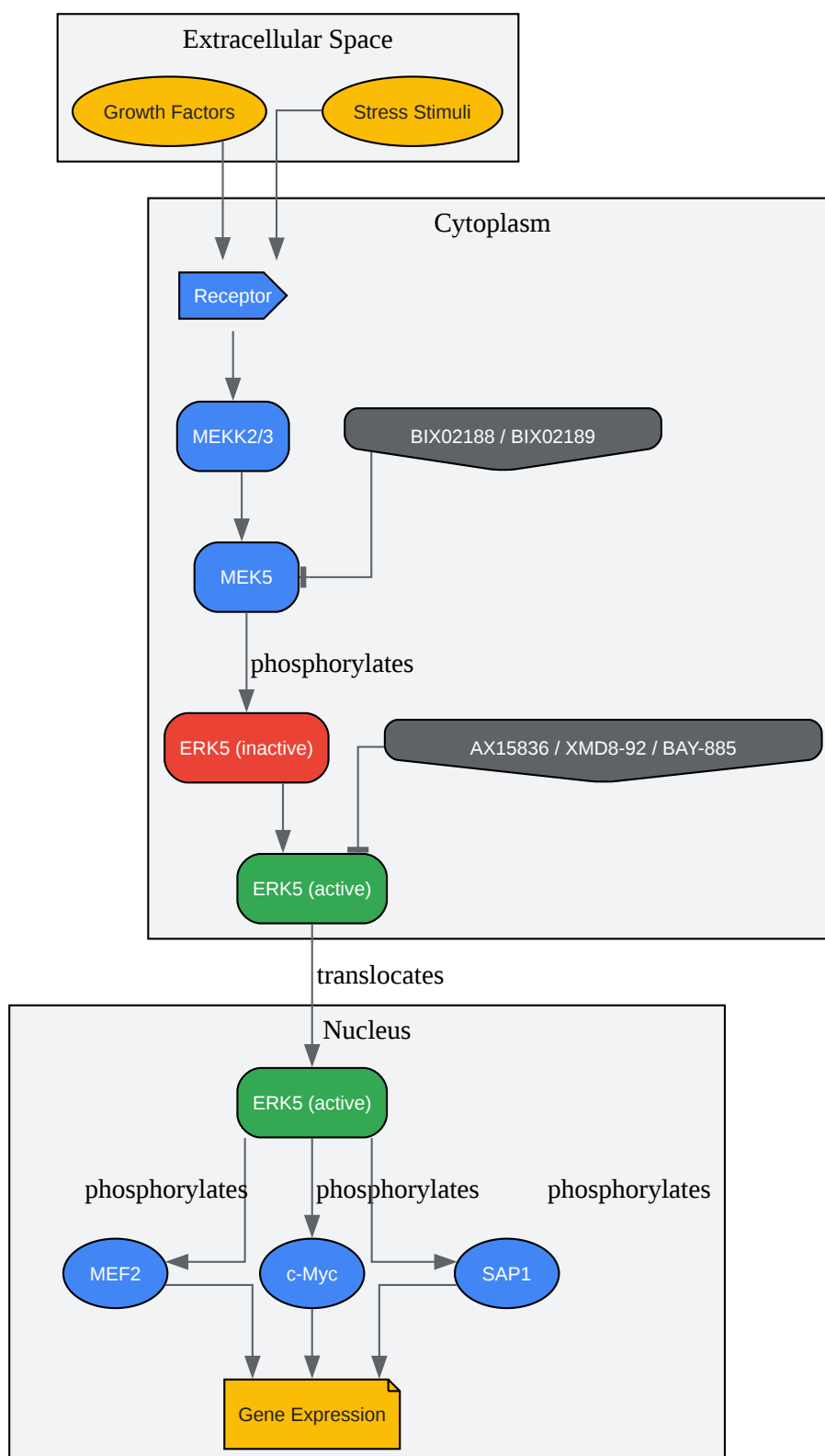
Compound Name	Primary Target	IC50 (in vitro kinase assay)	Known Off-Targets/Notes
AX15836	ERK5	8 nM[3]	Highly selective for ERK5 over a large panel of other kinases. Does not inhibit BRD4.[3]
XMD8-92	ERK5 / BRD4	ERK5: 80 nM (Kd)[4]	Potent dual inhibitor of ERK5 and BRD4.[5]
BAY-885	ERK5	35 nM	Highly selective for ERK5.[5]
BIX02188	MEK5	4.3 nM[5]	Also inhibits ERK5 with an IC50 of 810 nM.[5]
BIX02189	MEK5	1.5 nM[6][7]	Also inhibits ERK5 with an IC50 of 59 nM. [6][7]

Signaling Pathway and Experimental Workflow

To effectively study the on-target effects of these inhibitors, a thorough understanding of the ERK5 signaling cascade and a robust experimental workflow are essential.

ERK5 Signaling Pathway

The ERK5 pathway is a three-tiered kinase cascade initiated by various extracellular stimuli, such as growth factors and stress.[8] These signals lead to the activation of MAP3Ks (MEKK2/3), which in turn phosphorylate and activate the dual-specificity kinase MEK5.[8] Activated MEK5 then phosphorylates ERK5 on threonine and tyrosine residues in its activation loop, leading to its activation.[5] Activated ERK5 translocates to the nucleus to phosphorylate and regulate the activity of several transcription factors, including members of the Myocyte Enhancer Factor 2 (MEF2) family, c-Myc, and SAP1, thereby modulating gene expression.[8][9]

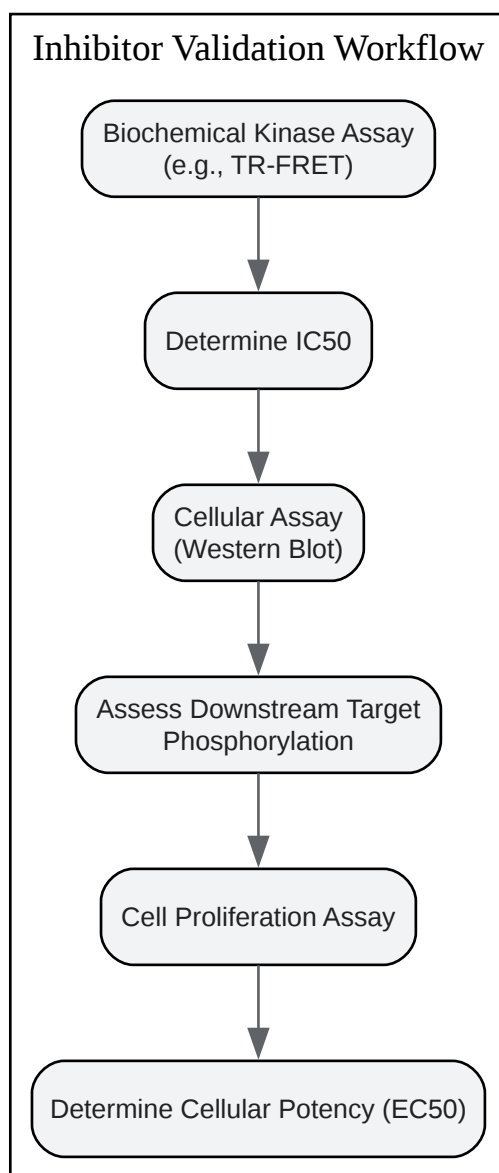


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Figure 1: Simplified ERK5 Signaling Pathway.

General Experimental Workflow for Inhibitor Validation

The validation of a kinase inhibitor's on-target effects typically follows a multi-step process, beginning with biochemical assays to confirm direct enzyme inhibition and progressing to cell-based assays to assess cellular potency and downstream signaling effects.



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Figure 2: General Experimental Workflow.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the validation of ERK5 pathway inhibitors.

Biochemical Kinase Activity Assay (TR-FRET)

This protocol is adapted for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, a common method for quantifying kinase activity in a high-throughput manner.

Objective: To measure the direct inhibition of ERK5 kinase activity by a test compound and determine its IC₅₀ value.

Materials:

- Recombinant active ERK5 enzyme
- Biotinylated substrate peptide
- ATP
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Test compound (e.g., AX15836) serially diluted in DMSO
- Stop solution (e.g., 10 mM EDTA in assay buffer)
- Detection mix (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin)
- 384-well low-volume microplates
- TR-FRET compatible plate reader

Procedure:

- **Compound Preparation:** Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
- **Assay Setup:** In a 384-well plate, add the diluted compound or DMSO (vehicle control).

- **Kinase Reaction:** Add the ERK5 enzyme and biotinylated substrate peptide to each well. Initiate the kinase reaction by adding ATP.
- **Incubation:** Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- **Reaction Termination:** Stop the reaction by adding the stop solution.
- **Detection:** Add the detection mix to each well.
- **Incubation:** Incubate the plate at room temperature for 60 minutes, protected from light.
- **Data Acquisition:** Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
- **Data Analysis:** Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Western Blot Analysis for Phosphorylated ERK5

This protocol details the detection of phosphorylated ERK5 in cell lysates to assess the cellular potency of an inhibitor.

Objective: To determine the effect of a test compound on the phosphorylation status of ERK5 in a cellular context.

Materials:

- Cell line of interest (e.g., HeLa)
- Cell culture medium and supplements
- Test compound (e.g., AX15836)
- Stimulant (e.g., Epidermal Growth Factor - EGF)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220) and anti-total-ERK5
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells if necessary. Pre-treat cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 1-2 hours). Stimulate the cells with a growth factor like EGF to induce ERK5 phosphorylation.
- Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize protein amounts and prepare samples for loading.
 - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-phospho-ERK5 antibody overnight at 4°C.

- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL substrate and an imaging system.
- Data Analysis: Quantify the band intensities. To normalize for protein loading, strip the membrane and re-probe with an anti-total-ERK5 antibody. Calculate the ratio of phosphorylated ERK5 to total ERK5.

Cell Proliferation Assay

This assay measures the effect of an inhibitor on cell viability and growth.

Objective: To determine the anti-proliferative effect of a test compound on a cancer cell line.

Materials:

- Cancer cell line of interest
- Complete growth medium
- Test compound (e.g., AX15836)
- 96-well clear-bottom plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Plate reader with luminescence detection

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Inhibitor Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control.
- Incubation: Incubate the plate for a specified period (e.g., 72 hours).

- Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
- Signal Measurement: Measure the luminescence using a plate reader.
- Data Analysis: Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the EC50 or GI50 (concentration for 50% growth inhibition) value.
[10]

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